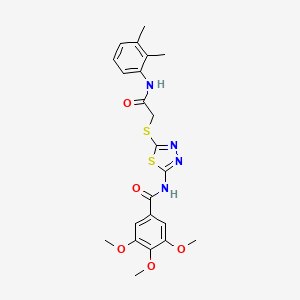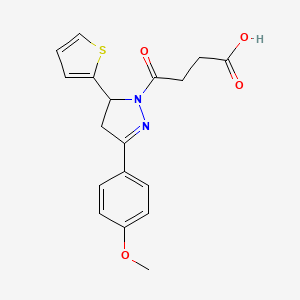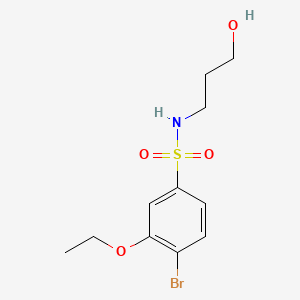
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many types of tumors. This compound has been extensively studied for its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide). 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is overexpressed in many types of tumors and is involved in the regulation of pH in cancer cells. By inhibiting 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have potential therapeutic applications in the treatment of glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes it a useful tool for studying the role of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in cancer biology. However, one limitation is that this compound may have off-target effects on other carbonic anhydrase isoforms, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. Additionally, there is interest in using this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is potential for the development of imaging agents that can detect 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide expression in tumors, which may have diagnostic and prognostic value.
Méthodes De Synthèse
The synthesis of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with ethylene glycol in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound.
Applications De Recherche Scientifique
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other anticancer drugs.
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYMMLRJMEWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
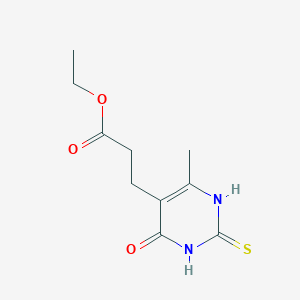
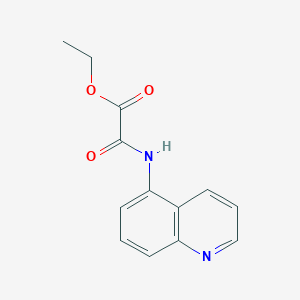
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)
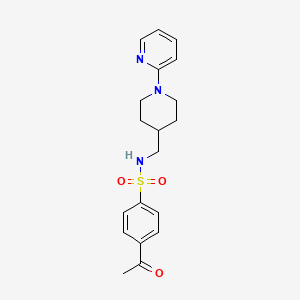
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)


![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)
![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)
